Medicinal chemists requiring lipophilicity modulation without aromatic ring inflation face limited options. This compound resolves that gap:
• +0.57 XLogP3 increase vs unsubstituted cyclobutanol while preserving sp³ character (XLogP3 1.1 vs 0.53)
• 0.66-unit pKa reduction (14.65 vs 15.31) for fine-tuned H-bond acidity
• Rare 2,2,2-trifluoroethoxycyclobutyl motif supports composition-of-matter patent strategies
Supplied as the trans-(1R,3R) racemic diastereomer with defined relative stereochemistry.
Molecular FormulaC6H9F3O2
Molecular Weight170.131
CAS No.2059911-57-6
Cat. No.B2677321
⚠ Attention: For research use only. Not for human or veterinary use.
3-(2,2,2-Trifluoroethoxy)cyclobutan-1-ol (CAS 2059911-57-6) is a trans-racemic fluorinated cyclobutanol with the molecular formula C6H9F3O2 and a molecular weight of 170.13 g/mol. It is classified as a fluorinated alicyclic alcohol building block and is currently supplied at research-grade purities (95–98%) by multiple vendors . The trifluoroethoxy substituent introduces a trifluoromethyl moiety that significantly alters the compound's physicochemical properties relative to unsubstituted cyclobutanol, including a predicted 0.6 unit increase in lipophilicity (XLogP3 from 0.53 to 1.1) and a decrease in theoretical pKa (from 15.31 to 14.65), consistent with the electron-withdrawing influence of the –OCH2CF3 group [1]. The 2,2,2-trifluoroethoxycyclobutyl motif has been explicitly described in the primary literature as a 'very rare' structural motif, conferring distinct synthetic value for applications where precise modulation of physicochemical properties is required [2].
Fluorinated alicyclic alcohol building block for sp³-enriched scaffolds
Reported to increase lipophilicity for property modulation studies
Supplied as trans-racemic mixture for stereochemical control research
[2] Revil-Baudard, V. L.; Zard, S. Z. A Practical Route to Cyclobutanols and Fluorocyclobutanes. Helv. Chim. Acta 2021, 104, e2100106. DOI: 10.1002/hlca.202100106. View Source
3-(2,2,2-Trifluoroethoxy)cyclobutan-1-ol: Non-Interchangeability with Analogs
Simple substitution of 3-(2,2,2-trifluoroethoxy)cyclobutan-1-ol with unsubstituted cyclobutanol or less-fluorinated alkoxy analogs (e.g., 3-methoxy or 3-ethoxy cyclobutanols) introduces predictable but consequential changes to critical physicochemical parameters that directly impact drug-likeness. The trifluoroethoxy substituent exerts a strong electron-withdrawing effect, lowering the alcohol's theoretical pKa by approximately 0.66 units relative to cyclobutanol (14.65 vs. 15.31), which can alter hydrogen-bond donor strength and reactivity as a nucleophile . Furthermore, the -OCH2CF3 group increases the partition coefficient (XLogP3) from 0.53 to 1.1, enhancing passive membrane permeability potential while potentially reducing aqueous solubility, and raises the predicted boiling point substantially (175 °C vs. 122–124 °C for cyclobutanol), affecting distillation and purification protocols [1]. The 2,2,2-trifluoroethoxycyclobutyl motif is explicitly noted as 'very rare' in the synthetic chemistry literature, meaning that this building block enables access to chemical space that close-in analogs cannot replicate [2]. These quantifiable property shifts mean that substituting the trifluoroethoxy group with a non-fluorinated or less electron-withdrawing alkoxy group would produce a compound with different acidity, lipophilicity, and bulk properties, which can cascade into altered target binding, metabolic stability, and pharmacokinetic profiles in a way that cannot be compensated for by simple formulation adjustments.
LipophilicitySwitching to unsubstituted cyclobutanol may reduce lipophilicity, shifting permeability context away from that reported for the trifluoroethoxy motif.
ReactivityReplacing with 3-methoxy or 3-ethoxy analogs may alter hydrogen-bond acidity and nucleophilic reactivity due to weaker electron-withdrawing effects.
StereochemistryUsing the cis diastereomer instead of trans may shift dipole moment and packing behavior; SAR interpretation requires stereochemical review.
[2] Revil-Baudard, V. L.; Zard, S. Z. A Practical Route to Cyclobutanols and Fluorocyclobutanes. Helv. Chim. Acta 2021, 104, e2100106. View Source
3-(2,2,2-Trifluoroethoxy)cyclobutan-1-ol: Differentiation Evidence vs. Closest Analogs
Lipophilicity Increase vs. Unsubstituted Cyclobutanol
The compound's predicted partition coefficient (XLogP3 = 1.1) is substantially higher than that of the parent cyclobutanol (XLogP3 = 0.53), representing a 0.57 log unit increase attributable to the trifluoroethoxy group [1]. This shift moves the compound into a more favorable lipophilicity window for passive membrane permeability.
Lipophilicity Increase vs. CyclobutanolClass-level inference
ΔXLogP3 = +0.57
Supports permeability tuning in lead optimization.
A logP increase of 0.57 units can significantly enhance passive membrane permeability, a critical factor in oral bioavailability and CNS penetration, making this building block a rational choice when higher lipophilicity is desired in a lead optimization campaign.
The predicted pKa of 3-(2,2,2-trifluoroethoxy)cyclobutan-1-ol is 14.65 ± 0.40, compared to 15.31 ± 0.20 for cyclobutanol, a decrease of 0.66 units . This enhanced acidity reflects the electron-withdrawing inductive effect of the –OCH2CF3 substituent.
pKa Lowering vs. CyclobutanolClass-level inference
ΔpKa = -0.66 units
May shift ionization state and H-bond donor strength.
Predicted values; computational method not specified
Why This Matters
A 0.66 pKa unit decrease translates to a ~4.6-fold increase in acidity, which can affect the compound's ionization state under basic reaction conditions and its hydrogen-bond donor capacity, directly influencing both synthetic utility and biological target engagement.
Boiling Point and Density Elevation vs. Cyclobutanol
The predicted boiling point of the trifluoroethoxy derivative is 175.0 ± 40.0 °C, compared to an experimental boiling point of 122–124 °C for cyclobutanol, an increase of approximately 51–53 °C [1]. The predicted density is 1.30 ± 0.1 g/cm³ versus ~0.92 g/cm³ for cyclobutanol .
Boiling Point & Density vs. CyclobutanolCross-study comparable
ΔBP ≈ +51–53 °C; ΔDensity ≈ +0.38 g/cm³
Dictates different purification and handling protocols.
Target data predicted; comparator data experimental.
Process ChemistryPurification MethodsPhysical Property Prediction
Evidence Dimension
Boiling Point and Density
Target Compound Data
BP: 175.0±40.0 °C (Predicted); Density: 1.30±0.1 g/cm³ (Predicted)
Comparator Or Baseline
Cyclobutanol: BP 122-124 °C (Experimental); Density ~0.92 g/cm³
Quantified Difference
ΔBP ≈ +51-53 °C; ΔDensity ≈ +0.38 g/cm³
Conditions
Target data predicted; comparator data from experimental sources
Why This Matters
The markedly higher boiling point and density dictate different purification and handling protocols (e.g., distillation conditions, solvent extraction behavior), which must be accounted for in process development and scale-up planning.
Process ChemistryPurification MethodsPhysical Property Prediction
[1] Wikipedia. Cyclobutanol. Boiling Point: 122-124 °C. View Source
Synthetic Motif Rarity and Uniqueness
In a 2021 synthetic methodology study, Revil-Baudard and Zard described the 2,2,2-trifluoroethoxycyclobutyl motif as 'very rare' and identified O-ethyl S-[1-(2,2,2-trifluoroethoxy)cyclobutyl] carbonodithioate as a 'very promising reagent' for its introduction [1]. This characterization underscores the limited commercial and synthetic accessibility of this substitution pattern.
Synthetic Motif RaritySupporting evidence
Described as 'very rare' motif in literature
Enables access to underexplored chemical space.
Peer-reviewed methodology assessment.
Synthetic MethodologyChemical Space ExplorationLate-Stage Functionalization
Evidence Dimension
Synthetic accessibility and motif prevalence
Target Compound Data
Described as a 'very rare' motif; reagent for introduction identified as 'very promising'
Comparator Or Baseline
Common cyclobutanol motifs (e.g., unsubstituted, 3-methoxy, 3-OCF3) are widely accessible via established routes
Quantified Difference
Qualitative rarity distinction; no quantitative prevalence metric available
Conditions
Expert assessment published in Helv. Chim. Acta (peer-reviewed primary literature)
Why This Matters
A 'very rare' synthetic motif provides access to under-explored chemical space, which is a key driver of innovation in medicinal chemistry and can confer competitive advantage in patent protection for new chemical entities.
Synthetic MethodologyChemical Space ExplorationLate-Stage Functionalization
[1] Revil-Baudard, V. L.; Zard, S. Z. A Practical Route to Cyclobutanols and Fluorocyclobutanes. Helv. Chim. Acta 2021, 104, e2100106. DOI: 10.1002/hlca.202100106. View Source
Lipophilicity vs. 3-Methoxycyclobutanol
While direct measurements for 3-methoxycyclobutanol are not available, the unsubstituted cyclobutanol XLogP3 is 0.53, and the trifluoroethoxy derivative registers 1.1 [1]. The methoxy analog (predicted XLogP3 ~0.3–0.5) would be significantly less lipophilic, limiting its utility in scaffolds requiring balanced permeability.
Lipophilicity vs. 3-MethoxycyclobutanolClass-level inference
ΔXLogP3 ≈ +0.6–0.8 over methoxy analog
Provides lipophilicity boost for oral drug candidate space.
Cyclobutanol: XLogP3 = 0.53; 3-Methoxycyclobutanol: predicted XLogP3 approximately 0.3–0.5 (class-level estimation based on O-methyl vs. O-CH2CF3 substitution effects)
Quantified Difference
ΔXLogP3 ≈ +0.6–0.8 units relative to methoxy analog
Conditions
Computational prediction; comparator data is inferred from structural analogs
Why This Matters
The trifluoroethoxy group provides a lipophilicity boost of approximately 0.6–0.8 log units over a methoxy ether, enabling attainment of desirable logP ranges (1–3) for oral drug candidates without introducing additional ring systems or halogens directly on carbon.
[1] PubChem. CID 66366276 (XLogP3: 1.1); CID 76218 (Cyclobutanol, XLogP3: 0.53). 3-Methoxycyclobutanol value inferred from O-methyl ether effect on cyclobutanol scaffold. View Source
Trans-Stereochemistry Impact on Properties
The compound is supplied as the racemic trans-(1R,3R) diastereomer (CAS 2059911-57-6), confirmed by IUPAC designation on vendor certificates . A distinct cis isomer exists under CAS 1540228-43-0, and stereochemistry is known to influence dipole moment, crystal packing, and biological recognition .
Trans-Stereochemistry ImpactClass-level inference
trans-racemate vs. cis isomer (distinct CAS)
Stereochemistry context is critical for SAR consistency.
No quantitative comparative data available for isomers.
StereochemistryConformational AnalysisDrug Design
Evidence Dimension
Stereochemical Configuration
Target Compound Data
trans-(1R,3R) racemate (CAS 2059911-57-6)
Comparator Or Baseline
cis-3-(2,2,2-trifluoroethoxy)cyclobutan-1-ol (CAS 1540228-43-0); both isomers are distinct chemical entities.
Quantified Difference
No quantitative comparative data available for the two isomers; differentiation is qualitative and configurational.
Conditions
Stereochemical assignment inferred from vendor CAS listings and IUPAC nomenclature
Why This Matters
Stereochemistry is a critical determinant of biological activity and physicochemical properties; selecting the correct diastereomer (trans vs. cis) is essential for SAR consistency and reproducibility in medicinal chemistry programs.
When a cyclobutanol-containing lead series requires improved passive membrane permeability, this building block offers a +0.57 logP increase over unsubstituted cyclobutanol (XLogP3 1.1 vs. 0.53) without increasing aromatic ring count, preserving favorable sp³ character and three-dimensionality [1]. This is particularly relevant for CNS-penetrant candidates where balanced lipophilicity is critical.
Rare Fluorinated Motif for Patent Differentiation
The 'very rare' 2,2,2-trifluoroethoxycyclobutyl motif, as characterized by Revil-Baudard and Zard (2021), enables the construction of novel chemical matter with limited prior art, supporting composition-of-matter patent strategies [2]. This is a key procurement driver for organizations seeking to expand into under-exploited fluorinated chemical space.
Fluorine-Walk Physicochemical Modulation
In a systematic fluorine-walk or -alkoxy-walk campaign, this compound provides a quantifiable pKa decrease of 0.66 units relative to cyclobutanol (14.65 vs. 15.31) and a >50 °C boiling point elevation, allowing medicinal chemists to fine-tune hydrogen-bond acidity and purification behavior while maintaining the core cyclobutanol scaffold geometry .
Stereochemically Defined trans-Cyclobutane Synthesis
Procurement of CAS 2059911-57-6 specifically delivers the trans-(1R,3R) racemic diastereomer, which is essential for projects where the relative stereochemistry of the 1,3-disubstituted cyclobutane ring dictates downstream biological activity or solid-state properties, as evidenced by its distinct CAS registry from the cis isomer (1540228-43-0) .
Application
Selection Property
Validation Focus
Lipophilicity enhancement without aromatics
Permeability tuning context
LogP/D and PAMPA validation in sp³-rich series
Fluorinated motif for patent differentiation
Chemical space novelty
Prior art landscape and composition-of-matter review
Fluorine-walk physicochemical modulation
pKa and H-bond acidity context
Experimental pKa and purification protocol review
Stereochemically defined trans-cyclobutane synthesis
Diastereomer-specific geometry control
Stereochemical assignment and biological activity correlation
[2] Revil-Baudard, V. L.; Zard, S. Z. A Practical Route to Cyclobutanols and Fluorocyclobutanes. Helv. Chim. Acta 2021, 104, e2100106. View Source
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